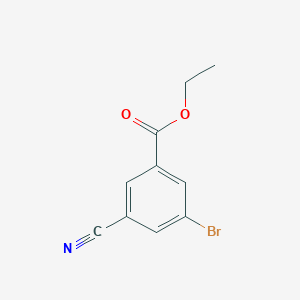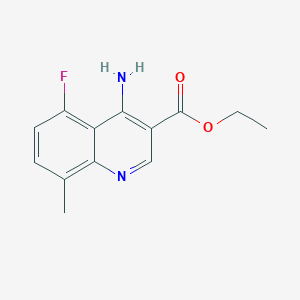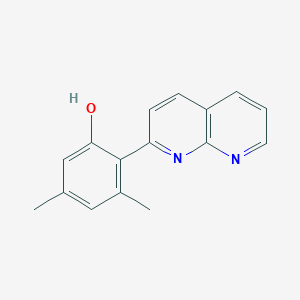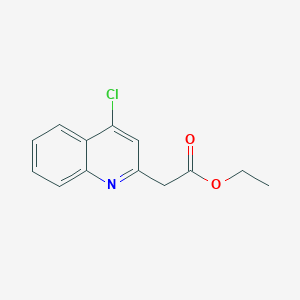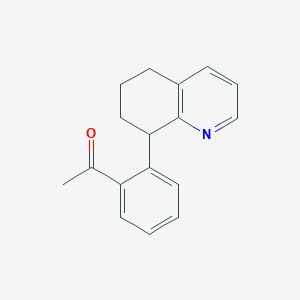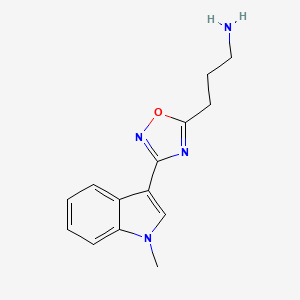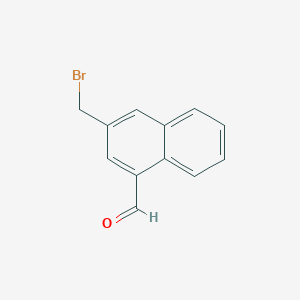
(2-Chlorophenyl)(1H-indol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chlorophenyl)(1H-indol-1-yl)methanone is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a 2-chlorophenyl group attached to an indole moiety via a methanone linkage, making it an interesting subject for chemical and pharmacological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chlorophenyl)(1H-indol-1-yl)methanone typically involves the reaction of 2-chlorobenzoyl chloride with indole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Chlorophenyl)(1H-indol-1-yl)methanone undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the indole nucleus.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Nucleophilic Substitution: The 2-chlorophenyl group can participate in nucleophilic substitution reactions, resulting in the formation of different substituted products.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used under acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological and chemical properties.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme interactions and receptor binding.
Medicine: Indole derivatives, including this compound, have been explored for their potential therapeutic effects, such as anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2-Chlorophenyl)(1H-indol-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to various receptors, modulating their activity and leading to different biological effects. The 2-chlorophenyl group can enhance the compound’s binding affinity and specificity towards certain targets, contributing to its overall pharmacological profile.
Comparaison Avec Des Composés Similaires
- (2-Methoxyphenyl)(1H-indol-1-yl)methanone
- (2-Fluorophenyl)(1H-indol-1-yl)methanone
- (2-Bromophenyl)(1H-indol-1-yl)methanone
Comparison: (2-Chlorophenyl)(1H-indol-1-yl)methanone is unique due to the presence of the 2-chlorophenyl group, which can influence its chemical reactivity and biological activity Compared to its analogs with different substituents (eg
Propriétés
Formule moléculaire |
C15H10ClNO |
|---|---|
Poids moléculaire |
255.70 g/mol |
Nom IUPAC |
(2-chlorophenyl)-indol-1-ylmethanone |
InChI |
InChI=1S/C15H10ClNO/c16-13-7-3-2-6-12(13)15(18)17-10-9-11-5-1-4-8-14(11)17/h1-10H |
Clé InChI |
RUFNJXIAAORVFT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CN2C(=O)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide](/img/structure/B15066350.png)
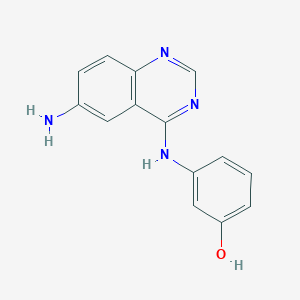
![Cis-2-phenyl-3,3a,4,9b-tetrahydrochromeno[4,3-b]pyrrole](/img/structure/B15066354.png)
